

# Application Notes & Protocols: Synthesis and Purification of Leptin (116-130) Peptide

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## Compound of Interest

Compound Name: *Leptin (116-130)*

Cat. No.: *B12418393*

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These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the mouse **Leptin (116-130)** peptide fragment. This peptide has garnered significant interest in obesity, diabetes, and neurodegenerative disease research.

## Introduction

Leptin, a 16 kDa protein primarily secreted by adipose tissue, plays a crucial role in regulating energy balance, appetite, and metabolism. The synthetic peptide fragment corresponding to amino acid residues 116-130 of mouse leptin (Sequence: SCSLPQTSG LQKPES-NH<sub>2</sub>) has been identified as a biologically active region of the parent hormone.<sup>[1][2]</sup> Research has shown that this fragment can mimic some of the effects of the full-length leptin protein, including reducing food intake and body weight gain in animal models.<sup>[1][2][3]</sup> Notably, its mechanism of action may not be mediated by the long isoform of the leptin receptor, suggesting a distinct signaling pathway.<sup>[4][5]</sup> This characteristic makes **Leptin (116-130)** a valuable tool for studying the complex biology of leptin and for the development of novel therapeutic agents. Further studies have indicated its potential in preventing amyloid-beta-induced synaptic disruption and neuronal cell death, highlighting its therapeutic potential for Alzheimer's disease.<sup>[6][7]</sup>

## Experimental Protocols

### I. Solid-Phase Peptide Synthesis (SPPS) of Leptin (116-130)

This protocol outlines the synthesis of the C-terminally amidated **Leptin (116-130)** peptide using fluorenylmethoxycarbonyl (Fmoc) based solid-phase chemistry.

#### Materials:

- Rink Amide resin
- Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Anisole
- Diethyl ether, cold
- Automated peptide synthesizer

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 and then 10 minutes.

- Washing: Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
  - Dissolve the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) in DMF.
  - Add the coupling reagents, DIC and OxymaPure.
  - Add the amino acid solution to the resin and allow it to react for 1-2 hours.
- Washing: Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
- Cleavage and Deprotection:
  - After the final amino acid has been coupled, wash the resin with DCM and dry it.
  - Treat the resin with a cleavage cocktail of TFA/TIS/Water/EDT/Anisole (e.g., 84:4:4:4:4 v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[\[4\]](#)
- Peptide Precipitation: Precipitate the cleaved peptide by adding it to a large volume of cold diethyl ether.
- Centrifugation and Lyophilization: Centrifuge the precipitated peptide, wash it with cold diethyl ether, and then lyophilize the crude peptide to obtain a white powder.

## II. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Crude lyophilized **Leptin (116-130)** peptide
- Water, HPLC grade

- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Preparative RP-HPLC system with a C18 column

#### Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as water or a low concentration of acetonitrile.
- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% TFA in water
  - Mobile Phase B: 0.1% TFA in acetonitrile
- Purification:
  - Equilibrate the C18 column with Mobile Phase A.
  - Inject the dissolved crude peptide onto the column.
  - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a constant flow rate.
  - Monitor the elution profile at 220 nm and 280 nm.
- Fraction Collection: Collect the fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified **Leptin (116-130)** peptide as a white, fluffy powder. Purity should be greater than 95-98%.[\[2\]](#)[\[4\]](#)

### III. Characterization by Mass Spectrometry

#### Procedure:

- Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent.
- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to confirm the molecular weight of the synthesized peptide. The expected molecular weight for the amidated mouse **Leptin (116-130)** is approximately 1560.73 g/mol .

## Data Presentation

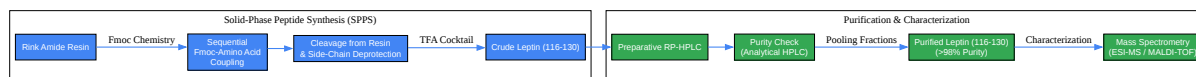
Table 1: Physicochemical Properties of Mouse **Leptin (116-130)** Peptide

Property	Value	Reference
Amino Acid Sequence	SCSLPQTSGLQKPES-NH2	
Molecular Formula	C64H109N19O24S	
Molecular Weight	1560.73 g/mol	
Purity (Post-HPLC)	>95% - >98%	<a href="#">[2]</a> <a href="#">[4]</a>
Solubility	Soluble to 1 mg/ml in water	
Appearance	White lyophilized powder	
Storage	Desiccate at -20°C	

Table 2: Summary of In Vivo Effects of **Leptin (116-130)** in ob/ob Mice

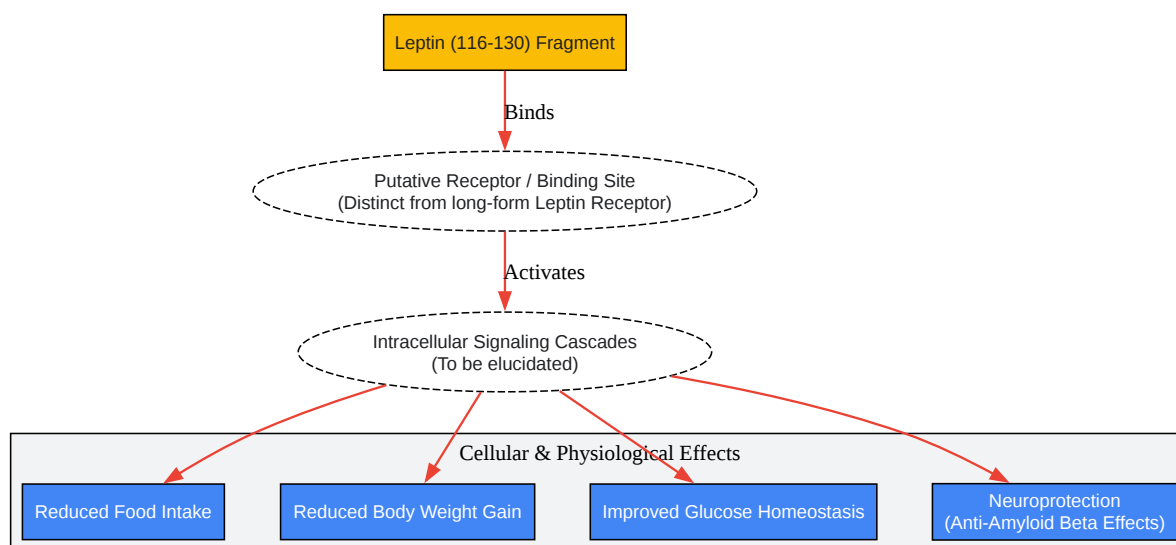
Parameter	Treatment	Duration	Result	Reference
Body Weight	1 mg/day, i.p.	28 days	3.43% weight loss (vs. 14.7% gain in control)	<a href="#">[2]</a> <a href="#">[3]</a>
Food Intake	1 mg/day, i.p.	28 days	15% reduction	<a href="#">[2]</a> <a href="#">[3]</a>

## Visualizations



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Caption: Workflow for the synthesis and purification of **Leptin (116-130)**.



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Caption: Proposed signaling context for the **Leptin (116-130)** peptide fragment.

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## References

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